molecular formula C15H22BNO3 B1438418 N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 956229-73-5

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1438418
M. Wt: 275.15 g/mol
InChI Key: XJEYOVRUJJZKGI-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the empirical formula C15H22BNO3 . It is a solid substance and is often used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a boronate ester group . The boronate ester group contains a boron atom bonded to three oxygen atoms, forming a cyclic structure . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 275.15 . The compound’s melting point ranges from 123.0 to 127.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various boronic acid ester intermediates with benzene rings. In a study by Wu et al. (2021), methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were synthesized and characterized, demonstrating the compound's role in creating intermediates for further chemical research.
  • Another study by Wu, Chen, Chen, & Zhou (2021) focused on the synthesis, crystal structure, and vibrational properties studies of similar compounds, highlighting the compound's significance in the synthesis and characterization of new materials.

Fluorescence Probes and Detection Applications

  • In the development of fluorescence probes, this compound plays a crucial role. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using similar compounds for detecting hydrogen peroxide, showing its potential in chemical sensing applications (Lampard et al., 2018).
  • Tian, Li, Pang, Li, & Yang (2017) developed a near-infrared fluorescence off-on probe using a related compound for detecting benzoyl peroxide in samples and imaging in living cells and zebrafish, further illustrating its utility in bioimaging and analytical chemistry (Tian et al., 2017).

Catalysis and Chemical Reactions

  • The compound has been used in catalytic processes and chemical reactions. For instance, Rheault, Donaldson, & Cheung (2009) reported its use in microwave-assisted synthesis of heteroaryl-linked benzimidazoles, indicating its role in facilitating chemical reactions (Rheault, Donaldson, & Cheung, 2009).
  • Takagi & Yamakawa (2013) explored its application in syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation, demonstrating its usefulness in creating complex organic molecules (Takagi & Yamakawa, 2013).

Prochelators and Cytoprotection

  • Wang & Franz (2018) used a derivative of this compound in modifying aroylhydrazone prochelators, enhancing hydrolytic stability and cytoprotection against oxidative stress, showing its potential in medicinal chemistry and therapeutic applications (Wang & Franz, 2018).

Safety And Hazards

Handling this compound requires standard laboratory safety procedures, such as wearing appropriate personal protective equipment and avoiding direct skin contact and inhalation . It should be stored under inert gas and away from light and air . The compound is classified as a combustible solid .

Future Directions

As an organic synthesis intermediate, this compound has potential applications in the synthesis of various organic compounds, including metal-organic compounds . Its use in future research and industrial applications would depend on the specific requirements of those applications.

properties

IUPAC Name

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-8-7-9-11(12)13(18)17(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEYOVRUJJZKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657007
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

956229-73-5
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AC O'Connell - 2022 - search.proquest.com
With organoboron compounds being useful components in the synthesis of pharmaceuticals, agrochemicals, and materials, it is imperative to find new catalytic strategies to design an …
Number of citations: 1 search.proquest.com
B Ghaffari - 2016 - search.proquest.com
In homogeneous transition metal catalysis, the precatalyst usually needs to undergo a series of rearrangements or changes in the coordination sphere to form the active catalyst, which …
Number of citations: 0 search.proquest.com

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